Boc-2-cyano-D-phenylalanine

Catalog No.
S760162
CAS No.
261380-28-3
M.F
C15H18N2O4
M. Wt
290.31 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-2-cyano-D-phenylalanine

CAS Number

261380-28-3

Product Name

Boc-2-cyano-D-phenylalanine

IUPAC Name

(2R)-3-(2-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-6-4-5-7-11(10)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1

InChI Key

AJHPGXZOIAYYDW-GFCCVEGCSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C#N)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C#N)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1C#N)C(=O)O
  • Peptides and peptidomimetics: These are chains of amino acids, similar to proteins but often shorter and with unique properties. Boc-2-cyano-D-phenylalanine can be incorporated into these structures to explore their potential as enzyme inhibitors, new materials, or drug candidates [].
  • Protein modifications: Researchers can attach Boc-2-cyano-D-phenylalanine to existing proteins to study their function or add new functionalities. This technique is valuable in understanding protein-protein interactions and developing targeted therapies [].

Key features of Boc-2-cyano-D-phenylalanine for research:

  • D-configuration: Unlike the naturally occurring L-amino acids, Boc-2-cyano-D-phenylalanine has a D-configuration. This alters its interaction with other molecules, making it a valuable tool for studying biological processes and designing new drugs [].
  • Cyano group: The cyano group (CN) present in the molecule provides a unique chemical functionality that can be exploited in various synthetic reactions. This allows researchers to create diverse and complex molecules with specific properties [].
  • Boc protecting group: The Boc group (tert-butyloxycarbonyl) helps protect the amino group of the molecule during peptide synthesis. This ensures the desired chemical reactions occur at the correct site, leading to the formation of the targeted molecule with high efficiency [].

XLogP3

2.2

Sequence

X

Dates

Modify: 2023-08-15

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